molecular formula C5H3BrNNaO2S B2981688 Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate CAS No. 2138517-32-3

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2981688
CAS No.: 2138517-32-3
M. Wt: 244.04
InChI Key: QUSVPKAEQIOZIE-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate (CAS: 2138517-32-3) is a brominated thiazole derivative with the molecular formula C₅H₃BrNNaO₂S and a molecular weight of 244.04 g/mol . The compound features a carboxylate group at position 2, a bromine atom at position 5, and a methyl substituent at position 4 on the thiazole ring. Its sodium salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. The compound is commercially available in quantities ranging from 100 mg to 5 g, with a purity ≥95% .

Properties

IUPAC Name

sodium;5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.Na/c1-2-3(6)10-4(7-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVPKAEQIOZIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138517-32-3
Record name sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate typically involves the bromination of 4-methylthiazole-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods and then dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a compound with a variety of applications in scientific research due to its unique chemical properties and biological activities. It is a sodium salt derivative of 4-methyl-1,3-thiazole-2-carboxylic acid, featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of a carboxylate group enhances its solubility in aqueous environments, making it suitable for various applications in chemistry and biology. The bromine substituent on the thiazole ring enhances its electrophilicity.

Scientific Research Applications

  • Chemistry: Methyl 5-bromo-4-methylthiazole-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and pharmaceuticals.
  • Biology: In biological research, this compound is used to study the structure-activity relationships of thiazole derivatives. It helps in understanding the biological mechanisms and potential therapeutic applications of thiazole-based compounds.
  • Medicine: Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
  • Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Thiazole derivatives are of interest in medicinal chemistry because of their diverse biological activities.

  • Antimicrobial Properties: Methyl 5-bromo-4-methylthiazole-2-carboxylate exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical development targeting infectious diseases.
  • Anticancer Activity: This compound may have anticancer properties. In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with the compound resulted in a viability decrease of approximately 39.8% in Caco-2 cells compared to untreated controls.

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. These interactions can lead to the disruption of biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate -Br (C5), -CH₃ (C4), -COO⁻Na⁺ (C2) C₅H₃BrNNaO₂S 244.04 High solubility due to sodium salt; potential intermediate in drug synthesis.
Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate -Br (C5), -CH₃ (C4), -COOEt (C2) C₇H₈BrNO₂S 266.11 Lipophilic ester form; used in cross-coupling reactions.
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid -Br (C2), -CH₃ (C4), -COOH (C5) C₅H₄BrNO₂S 236.06 Free carboxylic acid; may act as a chelating agent.
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate -Br (C2), -CH₃ (C4), -COOEt (C5) C₇H₈BrNO₂S 266.11 Positional isomer of the sodium salt; differs in bromine/carboxylate placement.
Ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate -Br (C5), -cyclopropyl (C2), -COOEt (C4) C₉H₁₀BrNO₂S 276.15 Cyclopropyl group enhances steric bulk; impacts binding affinity.
Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate -CF₃ (C4), -COOEt (C2) C₇H₆F₃NO₂S 241.19 Trifluoromethyl group increases electronegativity and metabolic stability.
Lithium(1+) 5-methyl-1,3-thiazole-2-carboxylate -CH₃ (C5), -COO⁻Li⁺ (C2) C₅H₄LiNO₂S 157.08 Smaller cation (Li⁺) reduces solubility compared to Na⁺ analogs.

Key Structural and Functional Differences

Substituent Positioning: Bromine placement significantly affects reactivity. For example, in this compound, bromine at C5 directs electrophilic substitution to C2 or C4, whereas in ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, bromine at C2 alters regioselectivity .

Solubility and Reactivity :

  • The sodium salt form (e.g., this compound) exhibits higher aqueous solubility than its ester analogs (e.g., ethyl derivatives), making it preferable for biological assays .
  • Ester derivatives (e.g., ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate) are more lipophilic, favoring organic-phase reactions .

The trifluoromethyl analog (ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate) demonstrates enhanced metabolic stability due to the electron-withdrawing CF₃ group .

Biological Activity

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered interest in various biological applications due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4BrNO2_2S
  • SMILES : CC1=C(SC(=N1)C(=O)O)Br
  • InChI : InChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9)

The compound features a thiazole ring with a bromine substituent and a carboxylate group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and the bromine atom enhance the compound's reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can lead to various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be notably lower than those of traditional antibiotics like oxytetracycline, indicating its potential as a novel antimicrobial agent .

Bacterial Strain MIC (µg/mL) Comparison
Gram-positive7.88x lower than Oxytetracycline
Gram-negative15.616x lower than Oxytetracycline

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could significantly reduce the viability of various cancer cell lines at low concentrations.

Cell Line IC50_{50} (µM) Activity
SW620/Ad300<10Reversal of drug resistance
U251 (glioblastoma)<30Significant cytotoxicity

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria. The results indicated that the compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Anticancer Activity : Another investigation focused on the compound's effects on human glioblastoma cells. The study revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate?

The compound is typically synthesized via hydrolysis of its ethyl ester precursor, Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate (CAS-related derivatives in ). A two-step methodology involves:

Ester Hydrolysis : Reacting the ethyl ester with aqueous sodium hydroxide under reflux to yield the carboxylic acid.

Salt Formation : Neutralizing the acid with sodium bicarbonate to obtain the sodium salt.
Alternative routes may involve thiazole ring formation using brominated intermediates (e.g., bromoacetate derivatives) and thiourea, as seen in analogous thiazole syntheses .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at position 5, methyl at position 4).
  • Infrared Spectroscopy (IR) : Identification of carboxylate (COO^-) and thiazole ring vibrations.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (expected m/z: ~248–252 [M-Na]^-).
  • Elemental Analysis : To validate stoichiometry (C5_5H3_3BrNNaO2_2S).
    Crystallographic validation via X-ray diffraction (using SHELX ) is recommended for definitive structural confirmation.

Q. How should researchers handle stability and storage concerns?

  • Hygroscopicity : Sodium carboxylates are prone to moisture absorption. Store under inert gas (argon/nitrogen) in desiccators.
  • Light Sensitivity : Bromine substituents may cause photodegradation; use amber glassware.
  • Temperature : Stable at room temperature, but long-term storage at -20°C is advised for aqueous solutions.
    Refer to safety protocols for brominated heterocycles in .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved in this compound?

  • Disorder Management : Bromine’s high electron density can cause refinement artifacts. Use SHELXL’s PART instruction to model disorder .
  • Twinning : If twinning is observed (common in thiazoles), employ twin law refinement in SHELXTL .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve overlapping electron densities.

Q. What is the impact of bromine and methyl substituents on reactivity?

  • Bromine at C5 : Enhances electrophilic substitution susceptibility (e.g., Suzuki coupling at C5). Steric hindrance from the methyl group at C4 may limit reactivity at adjacent positions .
  • Methyl at C4 : Electron-donating effects stabilize the thiazole ring but reduce solubility in polar solvents.
    Comparative studies with non-brominated analogs (e.g., Sodium 5-methyl-1,3-thiazole-2-carboxylate ) highlight these substituent effects.

Q. How can reaction yields be optimized during synthesis?

  • Ester Hydrolysis : Use ethanol/water (3:1 v/v) at 80°C for 6–8 hours to maximize carboxylate yield .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the sodium salt .
  • Side Reactions : Monitor for debromination (via TLC or LC-MS) under basic conditions; adjust pH to 8–9 to mitigate .

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